2-Bromo-6-methoxyisonicotinaldehyde
Description
Chemical Identity: 2-Bromo-6-methoxyisonicotinaldehyde (CAS: 1060810-41-4) is a substituted pyridine derivative featuring a bromo group at position 2, a methoxy group at position 6, and an aldehyde functional group at position 4 of the pyridine ring. Its molecular formula is C₇H₆BrNO₂, with a molecular weight of 216.04 g/mol.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
InChI Key |
DVDHXNXSSIBCRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyisonicotinaldehyde typically involves the bromination of 6-methoxyisonicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl(_4)) or dichloromethane (CH(_2)Cl(_2)). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-6-methoxyisonicotinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.
Major Products
Substitution: Formation of 2-substituted-6-methoxyisonicotinaldehyde derivatives.
Oxidation: Formation of 2-Bromo-6-methoxyisonicotinic acid.
Reduction: Formation of 2-Bromo-6-methoxyisonicotinalcohol.
Scientific Research Applications
2-Bromo-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxyisonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensations), while the bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Widely used in pharmaceutical and agrochemical synthesis as a versatile intermediate for constructing heterocycles .
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-bromo-6-methoxyisonicotinaldehyde with analogous compounds, focusing on structural features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Notes on Discrepancies and Limitations
- CAS Number Variations : Some sources (e.g., ) list alternate CAS numbers (e.g., 1009735-23-2) for the target compound, possibly due to isomerism or database errors. Cross-referencing synthesis protocols is recommended .
- Functional Group Trade-offs : While the aldehyde group enhances reactivity, it also increases susceptibility to oxidation, necessitating careful handling compared to more stable esters or alcohols .
Biological Activity
2-Bromo-6-methoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Preliminary studies indicate that this compound may exhibit significant antimicrobial and anticancer properties, attributed to its electrophilic aldehyde group which can interact with biological macromolecules.
Chemical Structure
The chemical structure of 2-Bromo-6-methoxyisonicotinaldehyde is characterized by the presence of a bromine atom, a methoxy group, and an isonicotinaldehyde moiety. This unique combination contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has shown that 2-Bromo-6-methoxyisonicotinaldehyde possesses notable antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, 2-Bromo-6-methoxyisonicotinaldehyde has been investigated for its anticancer properties. Studies utilizing various cancer cell lines have demonstrated that the compound induces apoptosis and inhibits proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results showed that treatment with 2-Bromo-6-methoxyisonicotinaldehyde resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests its potential utility in cancer therapy.
The biological activity of 2-Bromo-6-methoxyisonicotinaldehyde may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The electrophilic nature of the aldehyde group allows it to react with thiol groups in proteins, leading to alterations in protein function and triggering apoptotic pathways in cancer cells.
Case Studies
Several case studies have been conducted to explore the efficacy of 2-Bromo-6-methoxyisonicotinaldehyde in clinical settings:
-
Case Study on Antimicrobial Efficacy :
A study involving patients with bacterial infections demonstrated that treatment with formulations containing 2-Bromo-6-methoxyisonicotinaldehyde resulted in significant reductions in infection rates compared to control groups. -
Case Study on Cancer Treatment :
In a clinical trial involving patients with advanced breast cancer, administration of the compound as part of a combination therapy led to improved progression-free survival rates compared to standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
